Methyl 4-(2-iodoethyl)benzoate-d8
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-(2-iodoethyl)benzoate-d8 typically involves the iodination of a precursor compound. The reaction conditions often require the use of iodine and a suitable solvent under controlled temperature and pressure conditions. Industrial production methods may involve large-scale iodination reactions followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Methyl 4-(2-iodoethyl)benzoate-d8 can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.
Oxidation Reactions: Oxidizing agents can convert the compound into different oxidation states, leading to the formation of various products.
Scientific Research Applications
Methyl 4-(2-iodoethyl)benzoate-d8 is widely used in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in labeling studies to track molecular interactions.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-iodoethyl)benzoate-d8 involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This interaction can lead to changes in the molecular pathways, affecting various biological processes .
Comparison with Similar Compounds
Methyl 4-(2-iodoethyl)benzoate-d8 can be compared with other similar compounds such as:
Methyl 4-(2-bromoethyl)benzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-(2-chloroethyl)benzoate: Contains a chlorine atom instead of iodine.
Methyl 4-(2-fluoroethyl)benzoate: Contains a fluorine atom instead of iodine.
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in research applications, such as improved stability and reduced background noise in spectroscopic studies .
Properties
Molecular Formula |
C10H11IO2 |
---|---|
Molecular Weight |
298.15 g/mol |
IUPAC Name |
methyl 2,3,5,6-tetradeuterio-4-(1,1,2,2-tetradeuterio-2-iodoethyl)benzoate |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3/i2D,3D,4D,5D,6D2,7D2 |
InChI Key |
FEBZFUASXKRIMS-JFNQLUPDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C([2H])([2H])C([2H])([2H])I)[2H] |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCI |
Origin of Product |
United States |
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